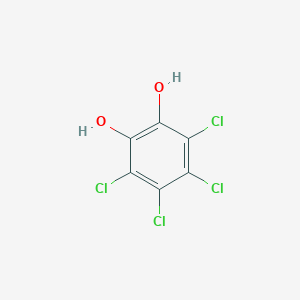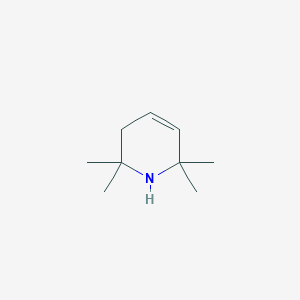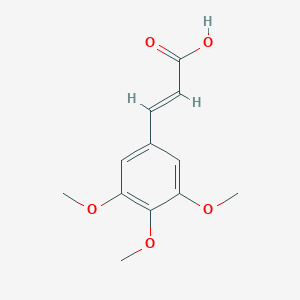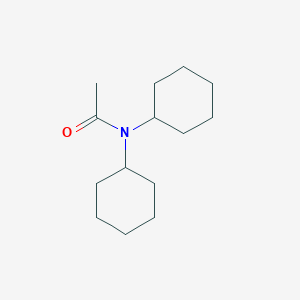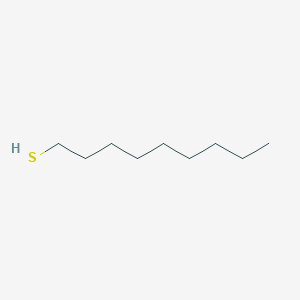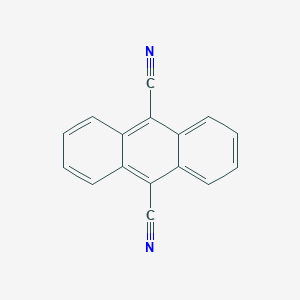
9,10-Dicyanoanthracene
概要
説明
9,10-Dicyanoanthracene (DCA), also known as 9,10-Anthracenedicarbonitrile, is an anthracene derivative . It is a yellow crystalline powder that is slightly soluble in many organic solvents .
Synthesis Analysis
DCA can be prepared by cyanation of 9,10-Dibromoanthracene, which is synthesized by bromination of anthracene . The synthesis method of DCA has been improved to increase the yields. Several solvents such as DMSO and N-methylpyrrolidone were used in the step of cyanation and the purification method was modified .
Molecular Structure Analysis
The molecular formula of DCA is C16H8N2, with an average mass of 228.248 Da and a monoisotopic mass of 228.068741 Da . It is a symmetric molecule linked to electron-donating groups on the 2 and 6 positions via different spacers .
Chemical Reactions Analysis
DCA participates in photochemical reactions in MeCN-MeOH or MeCN-H2O containing hydroxides or methoxides, affording 9-methylimino-10-anthracenecarbonitrile . It also participates in the generation of nucleophilic α-hydroxymethyl radicals from α-silyl ethers by irradiation .
Physical And Chemical Properties Analysis
DCA has a density of 1.3±0.1 g/cm3, a boiling point of 487.7±18.0 °C at 760 mmHg, and a flash point of 247.8±15.1 °C . It has a molar refractivity of 71.0±0.4 cm3, a polar surface area of 48 Å2, and a molar volume of 177.8±5.0 cm3 .
科学的研究の応用
Photoredox Chemistry
The radical anion of 9,10-dicyanoanthracene (DCA) has been suggested to be a promising chromophore for photoredox chemistry . This is due to its nanosecond excited-state lifetime determined from indirect measurements .
Excited-State Dynamics
The excited-state dynamics of the radical anion of 9,10-dicyanoanthracene (DCA) have been investigated . This includes the study of the radical anion of three cyanoanthracenes, including DCA, produced by photoinduced electron transfer in liquid .
Symmetry Breaking in Excited State
Excited-state symmetry breaking has been investigated in a series of symmetric 9,10-dicyanoanthracenes linked to electron-donating groups . This allows for a tuning of the length of the donor–acceptor branches .
Optoelectronic Applications
9,10-Dicyanoanthracene can be both easily reduced and oxidized electrochemically . This makes it suitable for optoelectronic applications .
Two-Photon Absorption Applications
The fluorescence brightness of 9,10-Dicyanoanthracene makes it an interesting object for two-photon absorption applications .
Photocatalytic Decarboxylative Alkynylation
9,10-Dicyanoanthracene has been used as the photoredox catalyst in a visible-light-induced photocatalytic decarboxylative alkynylation of a broad scope of α-amino acids, α-oxo acids, and α-keto acids .
Safety And Hazards
将来の方向性
DCA has been suggested to be a promising chromophore for photoredox chemistry due to its nanosecond excited-state lifetime . It has also been used in the study of symmetric multi-branched electron donor–acceptor (DA) dyes, which are characterized by a large two-photon absorption cross-section resulting from a significant change in quadrupole moment upon photoexcitation .
特性
IUPAC Name |
anthracene-9,10-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOPPFDHKHWJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061628 | |
| Record name | 9,10-Anthracenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dicyanoanthracene | |
CAS RN |
1217-45-4 | |
| Record name | 9,10-Dicyanoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dicyanoanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedicarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Dicyanoanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


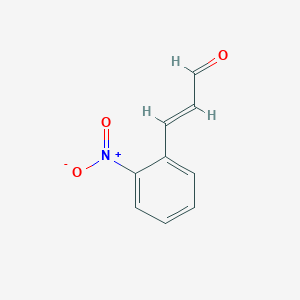
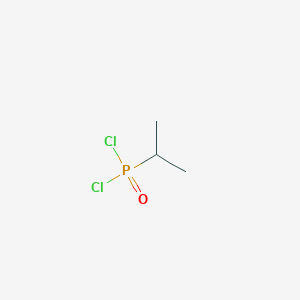
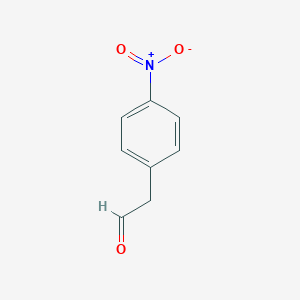
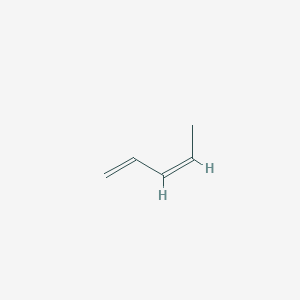
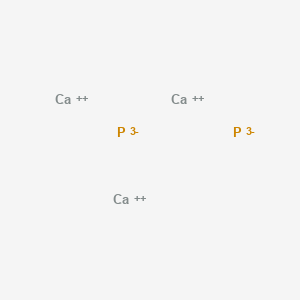
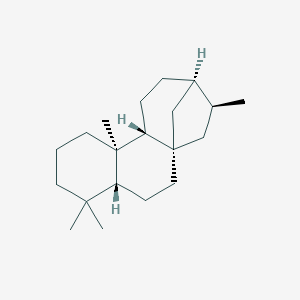
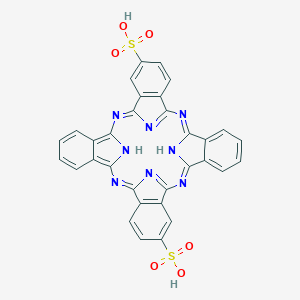
![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)

